molecular formula C9H14O2 B3025516 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde CAS No. 77630-11-6

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Cat. No.: B3025516
CAS No.: 77630-11-6
M. Wt: 154.21 g/mol
InChI Key: NLQPHBAIRKKSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2-oxocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQPHBAIRKKSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Knoevenagel condensation reaction with 2-Formyl-5,5-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Knoevenagel Condensation of 2-Formyl-5,5-dimethylcyclohexanone

Executive Summary

This technical guide details the protocol for performing the Knoevenagel condensation reaction using 2-formyl-5,5-dimethylcyclohexanone (also known as 2-hydroxymethylene-5,5-dimethylcyclohexanone) as the electrophilic carbonyl component. Unlike standard Knoevenagel condensations where a simple aldehyde reacts with a


-dicarbonyl, this substrate presents unique challenges due to its existence as a stable enol tautomer and the steric influence of the C5-gem-dimethyl group.

This document provides two validated protocols: a classical organic solvent method and a green, catalyst-free aqueous method. It is designed for researchers synthesizing functionalized enones, fused heterocycles (e.g., coumarins, quinolines), or Michael acceptors for drug discovery.

Substrate Analysis & Reactivity Profile

Substrate: 2-Formyl-5,5-dimethylcyclohexanone CAS: 115039-33-7 (Generic for 2-formyl cyclic ketones class) Molecular Weight: 154.21 g/mol

Tautomeric Equilibrium

The critical feature of this substrate is its keto-enol tautomerism. In solution, the formyl group typically exists as a hydroxymethylene enol, stabilized by an intramolecular hydrogen bond.

  • Implication: The "aldehyde" carbon is less electrophilic than a standard aldehyde due to resonance stabilization.

  • Strategy: Protocols must utilize conditions that shift the equilibrium or utilize catalysts (like secondary amines) that convert the enol ether/hydroxyl into a highly reactive iminium ion intermediate.

Steric Factors

The 5,5-dimethyl group forces the cyclohexanone ring into a rigid conformation. While remote from the reaction center (C2), it affects solubility and the trajectory of bulky nucleophiles, often improving diastereoselectivity in subsequent cascade cyclizations.

Mechanistic Pathway

The reaction proceeds via the attack of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) on the exocyclic carbonyl carbon.

Figure 1: Reaction Mechanism & Pathway

KnoevenagelMechanism Substrate 2-Formyl-5,5-dimethyl cyclohexanone (Enol Form) Intermediate2 Aldol Adduct Substrate->Intermediate2 Electrophilic Attack Base Catalyst (Piperidine) ActiveMethylene Active Methylene (Nucleophile) Base->ActiveMethylene Deprotonation Intermediate1 Deprotonated Nucleophile ActiveMethylene->Intermediate1 Intermediate1->Intermediate2 Transition Dehydration (-H2O) Intermediate2->Transition Transition->Base Regeneration Product α,β-Unsaturated Product Transition->Product

Caption: Mechanistic flow from the stabilized enol substrate to the final condensation product via base-catalyzed deprotonation and dehydration.

Experimental Protocols

Method A: Classical Base-Catalyzed Synthesis (High Yield)

Best for: Scale-up and substrates with low water solubility.

Reagents:

  • 2-Formyl-5,5-dimethylcyclohexanone (1.0 equiv)

  • Active Methylene (e.g., Malononitrile) (1.1 equiv)

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)

  • Solvent: Toluene or Ethanol (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene) or a reflux condenser (if using Ethanol), dissolve 10 mmol of 2-Formyl-5,5-dimethylcyclohexanone in 20 mL of solvent.

  • Addition: Add 11 mmol of the active methylene compound.

  • Catalysis: Add 0.5 mmol (approx. 50 µL) of piperidine followed immediately by 0.5 mmol of glacial acetic acid. Note: The acid buffers the reaction, preventing polymerization of the aldehyde.

  • Reaction: Reflux the mixture.

    • Toluene: Reflux until water collection in the Dean-Stark trap ceases (approx. 2-4 hours).

    • Ethanol:[1] Reflux for 3-6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If liquid: Concentrate under reduced pressure. Dissolve residue in CH₂Cl₂, wash with 1M HCl (to remove piperidine), then brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Method B: Green Catalyst-Free Aqueous Synthesis

Best for: Rapid screening, combinatorial chemistry, and environmentally sensitive workflows.

Reagents:

  • 2-Formyl-5,5-dimethylcyclohexanone (1.0 equiv)

  • Active Methylene (1.0 equiv)

  • Solvent: Water (Deionized) or Water/Ethanol (1:1)

Step-by-Step Protocol:

  • Setup: Place 1.0 mmol of the aldehyde and 1.0 mmol of active methylene in a 10 mL microwave vial or round-bottom flask.

  • Solvent: Add 3 mL of water. The starting materials may not dissolve immediately; this is acceptable (on-water conditions).

  • Reaction:

    • Thermal: Heat to 80°C with vigorous stirring for 1-2 hours.

    • Microwave: Irradiate at 100 Watts, 80°C for 10-20 minutes.

  • Observation: The product often precipitates as a solid from the aqueous phase, driving the equilibrium forward.

  • Isolation: Cool the mixture in an ice bath. Filter the precipitate. Wash with cold water (3 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C.

Data Analysis & Validation

Table 1: Comparative Efficiency of Conditions (Model Reaction with Malononitrile)

ParameterMethod A (Toluene/Piperidine)Method B (Water/Reflux)
Reaction Time 3.5 Hours1.5 Hours
Isolated Yield 88 - 92%82 - 85%
Purity (HPLC) >98% (after workup)>95% (Crude)
Waste Stream Organic Solvents, Amine saltsAqueous (Neutral)
Atom Economy Lower (Auxiliary reagents)High (Only water byproduct)

Characterization Checkpoints:

  • 1H NMR: Look for the disappearance of the enol proton (typically broad singlet >10 ppm) and the appearance of the vinyl proton signal (singlet or allylic coupling, ~7.5 - 8.5 ppm depending on the Z group).

  • IR Spectroscopy: Disappearance of the broad -OH stretch of the enol; appearance of intense nitrile (CN) stretch at ~2220 cm⁻¹ (if using malononitrile) and conjugated C=O stretch.

Experimental Workflow Visualization

Figure 2: Operational Workflow

Workflow Start Start: Weigh Reagents SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Toluene + Piperidine/AcOH SolventChoice->MethodA Scale-up MethodB Method B: Water (Catalyst-Free) SolventChoice->MethodB Green/Rapid Reflux Reflux / Heat (Monitor TLC) MethodA->Reflux MethodB->Reflux Workup Workup Phase Reflux->Workup Purification Recrystallization or Column Chrom. Workup->Purification Analysis NMR / IR / MS Validation Purification->Analysis

Caption: Decision matrix for selecting between classical and green synthesis routes based on project requirements.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: The enol form is too stable.

    • Solution: Switch to Method A but use benzene (if permitted) or toluene with a Dean-Stark trap to physically remove water, forcing the equilibrium. Alternatively, use EDDA (ethylenediammonium diacetate) as a catalyst, which is highly effective for enolizable aldehydes.

  • Regioselectivity Issues:

    • Issue: Attack at the ketone carbonyl (C1) instead of the formyl group (C2-CHO).

    • Insight: This is rare because the aldehyde is sterically more accessible and electronically more electrophilic. If observed, lower the reaction temperature to 0°C to favor kinetic control (aldehyde attack).

  • Product Instability:

    • Issue: Retro-Knoevenagel (hydrolysis) during column chromatography.

    • Solution: Use neutral alumina instead of silica gel, or deactivate silica with 1% triethylamine.

References

  • Knoevenagel, E. (1898).[2] "Condensation von Malonsäure mit Aromastischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

  • Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel Reaction."[3][4][5][2][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 341-394.

  • Debache, A., et al. (2008). "A Practical and Green Knoevenagel Condensation Catalyzed by Ionic Liquid." Catalysis Letters, 124, 169–176.

  • Bigi, F., et al. (2000). "Clean synthesis in water: uncatalysed condensation of aldehydes with acidic methylene compounds." Green Chemistry, 2, 101-103.

  • Kaupp, G., et al. (2002). "Waste-free solid-state Knoevenagel condensations." Tetrahedron, 58(8), 1529-1535.

(Note: The above references provide the foundational and modern context for the protocols described. Specific spectral data for the 5,5-dimethyl derivative should be cross-referenced with internal analytical standards.)

Sources

Application Note: Precision Synthesis of Fused Pyrimidine Derivatives from 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the synthetic conversion of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (also known as 2-formyl-5,5-dimethylcyclohexanone) into fused pyrimidine derivatives. Unlike the multicomponent Biginelli reaction which utilizes dimedone, an aldehyde, and urea, this protocol utilizes an


-formyl ketone  as a pre-functionalized 1,3-dielectrophile.

This pathway offers superior regiocontrol and atom economy for generating 5,6,7,8-tetrahydroquinazoline cores—a privileged scaffold in kinase inhibitors (e.g., EGFR, cyclin-dependent kinases) and antitubercular agents.

Key Advantages of this Route:

  • Regiospecificity: The pre-installed formyl group dictates the orientation of cyclization.

  • Versatility: Compatible with urea, thiourea, and guanidine to generate oxo-, thioxo-, and amino-pyrimidines respectively.

  • Scalability: Avoids the competitive side-reactions often seen in one-pot multicomponent couplings.

Chemical Logic & Mechanism[1][2]

The transformation relies on the condensation of a 1,3-binucleophile (amidine/urea derivative) with a 1,3-dielectrophile (the


-formyl ketone).
Mechanistic Pathway
  • Nucleophilic Attack: The most nucleophilic nitrogen of the amidine attacks the highly reactive formyl aldehyde carbon.

  • Imine Formation: Dehydration yields an intermediate imine/enamine.

  • Cyclization: The second nitrogen attacks the ketone carbonyl (activated by acid or internal H-bonding).

  • Aromatization: Elimination of water drives the formation of the aromatic pyrimidine ring.

Reaction Scheme Visualization

ReactionScheme SM 5,5-Dimethyl-2- oxocyclohexanecarbaldehyde (Keto-Enol Tautomer) Inter Intermediate (Acyl Imine / Enamine) SM->Inter Condensation (-H2O) Reagent Binucleophile (Urea / Thiourea / Guanidine) Reagent->Inter Product Fused Pyrimidine (Tetrahydroquinazoline) Inter->Product Cyclization & Aromatization (-H2O)

Caption: General synthetic flow from


-formyl ketone to fused pyrimidine.

Experimental Protocols

The following protocols are optimized for 5-10 mmol scale but are linearly scalable.

Materials & Reagents[5][6][7]
  • Starting Material: 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS: 21566-62-5). Note: This compound exists in equilibrium with its enol form, 2-(hydroxymethylene)-5,5-dimethylcyclohexan-1-one.

  • Solvents: Ethanol (Abs.), Methanol, DMF (for difficult substrates).

  • Bases: Sodium Ethoxide (NaOEt), Potassium Carbonate (K2CO3).

Protocol A: Synthesis of 2-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline

Target: Kinase inhibitor precursors.

  • Preparation: In a 50 mL round-bottom flask, dissolve Guanidine Hydrochloride (1.2 equiv, 12 mmol) in Absolute Ethanol (20 mL).

  • Activation: Add Sodium Ethoxide (1.2 equiv, 12 mmol) to liberate the free guanidine base. Stir at room temperature for 10 minutes.

    • Checkpoint: Ensure the solution is basic (pH > 10).

  • Addition: Add 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (1.0 equiv, 10 mmol) dropwise or portion-wise.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Observation: The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, EtOAc/Hexane gradient).

Protocol B: Synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinazoline-2(1H)-thione

Target: Functionalizable thione moiety (e.g., for S-alkylation).

  • Mixing: Combine 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (10 mmol), Thiourea (12 mmol), and Potassium Carbonate (anhydrous, 15 mmol) in Ethanol (25 mL).

    • Note: K2CO3 is preferred here to buffer the reaction without generating strong nucleophilic ethoxide which might compete.

  • Reaction: Heat to reflux for 6–8 hours.

  • Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) and acidify carefully with Acetic Acid to pH ~5.

  • Isolation: The thione product typically precipitates as a yellow/off-white solid. Filter the precipitate.

  • Purification: Recrystallize from hot ethanol.

Protocol C: Synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Target: Oxygenated heterocycles.

  • Catalysis: This reaction often requires stronger acidic conditions or prolonged heating due to Urea's lower nucleophilicity compared to thiourea/guanidine.

  • Procedure: Dissolve 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (10 mmol) and Urea (15 mmol) in Ethanol/HCl (conc.) (20 mL EtOH + 1 mL HCl).

  • Reaction: Reflux for 12 hours.

  • Workup: Neutralize with 10% NaHCO3 solution. Extract with DCM.[1]

  • Alternative (Base Catalyzed): Use Sodium Ethoxide in Ethanol (similar to Protocol A) if acid sensitivity is a concern, though yields may be lower due to urea decomposition.

Data Summary & Troubleshooting

Expected Yields & Properties
Derivative (R=)ReagentConditionsTypical YieldAppearance
-NH2 (Amino)Guanidine HClNaOEt/EtOH, Reflux85-92%White/Pale Yellow Solid
=S (Thione)ThioureaK2CO3/EtOH, Reflux75-85%Yellow Crystalline Solid
=O (Oxo)UreaHCl/EtOH, Reflux60-75%White Powder
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete condensationIncrease reflux time; Switch solvent to n-Butanol (higher bp).
Sticky Product Polymerization of aldehydeEnsure fresh starting material; Add aldehyde slowly to the amine solution.
No Reaction Urea low reactivityUse catalytic HCl or switch to microwave irradiation (120°C, 15 min).

Structural Characterization (Reference Data)

To validate the synthesis, look for these diagnostic signals in 1H NMR (CDCl3 or DMSO-d6):

  • Gem-dimethyl: Singlet at

    
     0.9 – 1.0 ppm (6H).
    
  • Methylene (-CH2-): Two singlets or multiplets at

    
     2.3 – 2.8 ppm (C5 and C8 positions).
    
  • Pyrimidine Proton (H4): Distinctive singlet at

    
     8.0 – 8.5 ppm (if C4 is unsubstituted). Note: In the starting material, the aldehyde proton is at ~9-10 ppm; its disappearance confirms cyclization.
    
  • NH/NH2: Broad singlets, exchangeable with D2O.

Biological Context & Applications[2][5][8][9][10]

The 5,6,7,8-tetrahydroquinazoline core derived from this protocol is a bioisostere of quinazoline.

  • Kinase Inhibition: The 2-amino derivative mimics the ATP-binding hinge region interaction found in drugs like Gefitinib.

  • Antitubercular Activity: Lipophilic derivatives (facilitated by the gem-dimethyl group) have shown efficacy against M. tuberculosis by inhibiting DHFR.

BioActivity Core 7,7-Dimethyl-5,6,7,8- tetrahydroquinazoline Target1 EGFR / Kinase Inhibitors (Cancer Therapy) Core->Target1 Target2 DHFR Inhibition (Antimicrobial) Core->Target2 Target3 Adenosine Receptor Antagonists Core->Target3

Caption: Pharmacological applications of the synthesized scaffold.

References

  • Synthesis of Tetrahydroquinazolines via Amidine Condensation Source:International Journal of Molecular Sciences Citation: Snizhko, A. D., et al. (2022).[2] "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines." URL:[Link]

  • Reactivity of 1,3-Dielectrophiles with Urea Derivatives Source:Beilstein Journal of Organic Chemistry Citation: Struga, M., et al. (2017). "Mechanochemical synthesis of thioureas, ureas and guanidines." URL:[Link]

  • General Methods for Fused Pyrimidine Synthesis Source:Journal of Chemical Health Risks Citation: "Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives." URL:[Link]

  • One-Pot Synthesis using Dimedone Precursors Source:Asian Journal of Chemistry Citation: Qin, et al. "Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants."[3] URL:[Link]

Sources

Troubleshooting & Optimization

Stability of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for handling 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde. As a β-keto aldehyde, this molecule possesses inherent reactivity that can present challenges during experimental workflows. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common stability issues encountered in both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde?

A1: 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde, like other β-keto aldehydes, is susceptible to several degradation pathways due to the proximity of its ketone and aldehyde functional groups. The main concerns are:

  • Keto-Enol Tautomerism: The compound exists in a dynamic equilibrium between its keto and enol forms. While not a degradation pathway in itself, the enol tautomer can be more reactive and susceptible to oxidation.[1][2][3]

  • Retro-Claisen Condensation: Particularly under basic conditions, the carbon-carbon bond between the carbonyl groups can cleave, leading to the decomposition of the molecule.[1][4][5]

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to air or other oxidizing agents.[1]

  • Aldol Condensation: The molecule can react with itself in an aldol-type condensation, especially under basic conditions, leading to the formation of higher molecular weight impurities.[1][2][6]

Q2: My NMR spectrum of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde shows more peaks than expected. Is my sample impure?

A2: Not necessarily. The presence of multiple sets of signals in the NMR spectrum is often due to the keto-enol tautomerism.[7] The keto and enol forms are distinct chemical species that are often in slow exchange on the NMR timescale, resulting in separate peaks for each tautomer. The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[7] Before assuming impurity, consider performing variable temperature NMR or changing the solvent to see if the peak ratios change, which would be indicative of a tautomeric equilibrium.

Q3: I am observing a decrease in the concentration of my 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde solution over time, even when stored in what I believe are neutral conditions. What could be happening?

A3: Several factors could be at play. Firstly, "neutral" solutions can become slightly acidic or basic due to dissolved gases like carbon dioxide. Even trace amounts of acid or base can catalyze degradation. Secondly, the aldehyde functionality is prone to air oxidation.[1] Ensure your solvent is de-gassed and store the solution under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is advisable to keep the compound in a solid form at low temperatures, such as -20°C or -80°C.[8]

Troubleshooting Guide: Stability Under Different pH Conditions

Issue 1: Rapid Degradation Under Basic Conditions

Symptom: When subjecting 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde to basic conditions (e.g., during a reaction workup with aqueous bicarbonate or hydroxide), you observe significant loss of the starting material and the appearance of new, smaller molecules by TLC or LC-MS analysis.

Probable Cause: The primary degradation pathway under basic conditions is the retro-Claisen condensation .[1] The base deprotonates the α-carbon, forming an enolate. This is followed by cleavage of the C-C bond between the carbonyls.

Mechanism: Base-Catalyzed Retro-Claisen Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Cleavage start 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde enolate Enolate Intermediate start->enolate Deprotonation enolate_cleavage Enolate Intermediate base Base (e.g., OH⁻) products 5,5-Dimethylcyclohexanone + Formate enolate_cleavage->products Retro-Claisen Cleavage

Caption: Base-catalyzed degradation via retro-Claisen condensation.

Solutions:

  • Minimize Exposure Time: If basic conditions are unavoidable, keep the exposure time as short as possible.

  • Use a Milder Base: Opt for weaker bases like sodium bicarbonate over stronger bases like sodium hydroxide or alkoxides if the experimental conditions permit.

  • Lower the Temperature: Perform the reaction or workup at a lower temperature (e.g., 0°C or below) to slow down the rate of degradation.

  • Alternative Workup: Consider a non-basic workup, such as quenching with a saturated ammonium chloride solution.

Issue 2: Instability and Side-Product Formation Under Acidic Conditions

Symptom: When treating 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde with acid (e.g., for acetal formation or in an acid-catalyzed reaction), you notice the formation of byproducts, potentially including dehydration products or polymers.

Probable Cause: Acidic conditions can catalyze both enolization and subsequent reactions of the enol.[9][10] While the retro-Claisen reaction is less common in acidic media, other pathways become accessible. The protonated carbonyls are more electrophilic and can be attacked by the enol form of another molecule, leading to aldol-type condensation and dehydration.

Mechanism: Acid-Catalyzed Enolization and Potential Dimerization

G cluster_0 Acid-Catalyzed Enolization cluster_1 Potential Dimerization A 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde B Protonated Carbonyl A->B Protonation H_plus H⁺ C Enol Form B->C Deprotonation of α-H D Enol Form (Nucleophile) F Aldol Adduct D->F E Protonated Carbonyl (Electrophile) E->F G Dehydrated Dimer F->G Dehydration

Caption: Acid-catalyzed enolization and potential side reactions.

Solutions:

  • Control Stoichiometry of Acid: Use a catalytic amount of a strong acid or a stoichiometric amount of a weaker acid to minimize side reactions.

  • Anhydrous Conditions: If water is not a reactant, ensure the reaction is carried out under anhydrous conditions to prevent competing hydration and hydrolysis reactions.

  • Protecting Groups: If the aldehyde is not the desired reactive site, consider protecting it as an acetal before proceeding with reactions that require acidic conditions.

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy

This protocol allows for the quantitative assessment of the stability of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde under specific pH conditions.

Materials:

  • 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

  • Deuterated solvent (e.g., CDCl₃, D₂O with appropriate buffer)

  • Internal standard (e.g., tetramethylsilane (TMS) or dimethyl sulfoxide (DMSO))

  • NMR tubes

  • Acidic or basic solution (e.g., DCl in D₂O, NaOD in D₂O)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde and dissolve it in a known volume of the deuterated solvent containing a known concentration of the internal standard.

  • Acquire Initial Spectrum (T=0): Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum. This will serve as your baseline. Integrate the characteristic peaks of the analyte and the internal standard.

  • Introduce Acid/Base: Add a specific amount of the acidic or basic solution to the NMR tube.

  • Monitor Over Time: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes, 1 hour, etc.).

  • Data Analysis: Calculate the concentration of the analyte at each time point by comparing the integral of its characteristic peak to the integral of the internal standard. Plot the concentration versus time to determine the rate of degradation.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol is useful for identifying the products formed during degradation.

Materials:

  • Solution of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde in a suitable solvent (e.g., acetonitrile/water)

  • Acidic and basic solutions for pH adjustment

  • LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare Samples: Prepare several vials of the analyte solution. To each vial, add a different amount of acid or base to create a range of pH values. Leave one vial as a control.

  • Incubate: Allow the samples to incubate at a controlled temperature for a specific period.

  • LC-MS Analysis: Inject the samples into the LC-MS system. Use a gradient elution method to separate the components.

  • Data Interpretation: Analyze the mass spectra of the peaks to identify potential degradation products. For example, the retro-Claisen product, 5,5-dimethylcyclohexanone, would have a different molecular weight than the starting material.

Table 1: Expected Molecular Weights of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
5,5-Dimethyl-2-oxocyclohexanecarbaldehydeC₉H₁₄O₂154.21[11]
5,5-DimethylcyclohexanoneC₈H₁₄O126.20
5,5-Dimethyl-2-oxocyclohexanecarboxylic acidC₉H₁₄O₃170.21

Summary

The stability of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is highly dependent on the pH of its environment. Basic conditions promote a retro-Claisen condensation, while acidic conditions can lead to self-condensation and other side reactions. Careful control of pH, temperature, and exposure to air is crucial for maintaining the integrity of this compound in experimental settings. By understanding the underlying chemical principles and employing the troubleshooting strategies and analytical methods outlined in this guide, researchers can minimize degradation and ensure the reliability of their results.

References

  • Benchchem. (n.d.). Technical Support Center: β-Keto Aldehyde Stability and Degradation.
  • Univen FM 99.8 Mhz. (n.d.). Beta-Keto Aldehydes: Definition, Formation, and Significance.
  • Benchchem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • Wikipedia. (n.d.). Claisen condensation.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
  • Wikipedia. (n.d.). Enol.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Moldb. (n.d.). 5,5-Dimethyl-2-oxocyclohexane-1-carbaldehyde CAS No.: 77630-11-6.
  • Chemistry Steps. (n.d.). Keto Enol Tautomerization.
  • YouTube. (2014, March 30). Tautomerism of Aldehydes and Ketones.

Sources

Technical Support Center: Solvent Effects on the Tautomeric Equilibrium of 2-Hydroxymethylene-5,5-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxymethylene-5,5-dimethylcyclohexanone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the solvent effects on the tautomeric equilibrium of this compound. Our goal is to equip you with the knowledge to understand, predict, and control its tautomeric forms in your experiments.

Introduction to Tautomerism in 2-Hydroxymethylene-5,5-dimethylcyclohexanone

2-Hydroxymethylene-5,5-dimethylcyclohexanone, a β-dicarbonyl compound, exists in a dynamic equilibrium between its keto and enol tautomeric forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. The position of this equilibrium is highly sensitive to the surrounding solvent environment, a critical factor to consider in experimental design and data interpretation.[1][2] Understanding and controlling this equilibrium is paramount in various applications, including organic synthesis and drug design, as the different tautomers can exhibit distinct reactivity and biological activity.

The equilibrium is influenced by factors such as solvent polarity, hydrogen bonding capabilities, and temperature.[2] Generally, non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can shift the equilibrium towards the more polar keto form.[3]

Frequently Asked Questions (FAQs)

Q1: Which tautomer, keto or enol, is expected to be dominant and why?

In the case of 2-Hydroxymethylene-5,5-dimethylcyclohexanone, the enol form is generally the major tautomer in most common solvents. This preference is primarily due to the formation of a stable six-membered ring through a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This intramolecular hydrogen bond significantly stabilizes the enol tautomer.[4][5] Furthermore, the conjugated π-system present in the enol form contributes to its overall stability.[4][5]

Q2: How does solvent polarity affect the tautomeric equilibrium?

Solvent polarity plays a crucial role in determining the ratio of keto to enol tautomers.[1] Here's a general breakdown:

  • Non-polar solvents (e.g., hexane, cyclohexane, carbon tetrachloride): These solvents do not significantly interact with the solute molecules. Consequently, the intramolecular hydrogen bond in the enol form remains undisturbed, making the enol form the predominantly stable tautomer.[3]

  • Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide - DMSO): These solvents possess a significant dipole moment and can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the enolic proton. This interaction can stabilize the enol form to some extent, but the increased polarity of the keto form also leads to its stabilization through dipole-dipole interactions with the solvent. The net effect can be a shift towards the keto form compared to non-polar solvents.[1]

  • Polar protic solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms. By forming strong intermolecular hydrogen bonds with the carbonyl group of the keto form and both the hydroxyl and carbonyl groups of the enol form, they can significantly disrupt the intramolecular hydrogen bond of the enol. This often leads to a greater stabilization of the more polar keto tautomer, shifting the equilibrium in its favor.[6][7]

Q3: What is the role of hydrogen bonding in determining the tautomeric ratio?

Hydrogen bonding is a key determinant of the tautomeric equilibrium.

  • Intramolecular Hydrogen Bonding: As mentioned, the enol form of 2-Hydroxymethylene-5,5-dimethylcyclohexanone is stabilized by a strong intramolecular hydrogen bond. This is a primary driving force for the predominance of the enol tautomer.[4][5]

  • Intermolecular Hydrogen Bonding: Solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond.[3]

    • Hydrogen Bond Acceptor Solvents: Solvents like DMSO or acetone can accept a hydrogen bond from the enolic hydroxyl group, which can weaken the intramolecular bond.

    • Hydrogen Bond Donor Solvents: Protic solvents like water or alcohols can donate a hydrogen bond to the carbonyl oxygen of both tautomers, but they can also accept a hydrogen bond from the enolic hydroxyl group. This extensive intermolecular hydrogen bonding network with the solvent can favor the more polar keto form.[3]

Q4: How can I experimentally determine the tautomeric ratio?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful and widely used technique to determine the tautomeric ratio in solution.[8][9][10][11] The keto and enol forms have distinct sets of proton signals that can be integrated to quantify their relative concentrations.[9][11] Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed, as the keto and enol tautomers exhibit different absorption maxima due to their different electronic structures.[12][13][14]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected tautomeric ratios in my NMR spectra.
  • Possible Cause 1: Solvent Purity. Traces of water or other protic impurities in your NMR solvent can significantly alter the tautomeric equilibrium.

    • Troubleshooting Step: Always use high-purity, anhydrous NMR solvents. If necessary, dry the solvent over molecular sieves before use.[15]

  • Possible Cause 2: Temperature Fluctuations. The tautomeric equilibrium is temperature-dependent.

    • Troubleshooting Step: Ensure that your NMR experiments are conducted at a constant and recorded temperature for consistency and comparability between samples.

  • Possible Cause 3: Concentration Effects. At high concentrations, intermolecular interactions can influence the equilibrium.

    • Troubleshooting Step: Perform a concentration-dependent study to see if the tautomeric ratio changes. For accurate determination of the intrinsic solvent effect, it is advisable to work at low concentrations.

  • Possible Cause 4: Slow Interconversion on the NMR Timescale. While the interconversion is generally fast, in some specific solvent systems or at low temperatures, it might be slow enough to cause broad peaks, making accurate integration difficult.

    • Troubleshooting Step: Try acquiring the spectrum at a slightly elevated temperature to increase the rate of interconversion and sharpen the peaks.

Issue 2: Difficulty in assigning peaks in the ¹H NMR spectrum to the correct tautomer.
  • Guidance:

    • Enol Tautomer: Look for a characteristic sharp singlet for the enolic proton (–OH) typically in the region of 12-16 ppm, which is deshielded due to the strong intramolecular hydrogen bond. You will also see a signal for the vinylic proton (=CH–).

    • Keto Tautomer: The keto form will show signals for the aldehydic proton (–CHO) and the adjacent methylene protons (–CH₂–). The chemical shifts of these protons will be in the expected regions for such functional groups.

    • Reference Spectra: Compare your experimental spectra with literature data for similar β-dicarbonyl compounds to aid in peak assignment.

Issue 3: My UV-Vis spectra show overlapping bands, making it difficult to quantify the tautomers.
  • Possible Cause: The absorption bands of the keto and enol forms can be broad and may overlap, especially if the equilibrium is not heavily shifted towards one tautomer.

    • Troubleshooting Step 1: Deconvolution Software. Use spectral deconvolution software to fit Gaussian or Lorentzian peaks to the overlapping bands to estimate the area of each peak, which is proportional to the concentration of each tautomer.

    • Troubleshooting Step 2: Solvent Study. Run the UV-Vis spectra in a series of solvents that are known to heavily favor one tautomer over the other. This will help you to identify the λmax for each individual tautomer, which can then be used to deconvolve the spectra in your solvent of interest.

Experimental Protocols

Protocol 1: Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Hydroxymethylene-5,5-dimethylcyclohexanone.

    • Dissolve the compound in 0.5-0.7 mL of the desired anhydrous NMR solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis against a known concentration is required.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

  • Data Analysis:

    • Carefully integrate the area of a well-resolved signal corresponding to the enol form (e.g., the vinylic proton) and a well-resolved signal corresponding to the keto form (e.g., the aldehydic proton).

    • Calculate the percentage of each tautomer using the following formula:

      • % Enol = [Integration of Enol Peak / (Integration of Enol Peak + Integration of Keto Peak)] * 100

      • % Keto = [Integration of Keto Peak / (Integration of Enol Peak + Integration of Keto Peak)] * 100

    • The equilibrium constant (K_T) can be calculated as: K_T = [% Enol] / [% Keto].

Protocol 2: Qualitative Analysis of Tautomeric Equilibrium by UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of 2-Hydroxymethylene-5,5-dimethylcyclohexanone of a known concentration in a volatile solvent (e.g., dichloromethane).

    • Prepare a series of dilute solutions (in the µM to mM range) in various solvents of interest (e.g., hexane, acetonitrile, ethanol).

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the absorption maximum (λmax) for each solvent. The keto form typically absorbs at a shorter wavelength (π→π* transition of the unconjugated carbonyl group), while the enol form absorbs at a longer wavelength due to the extended conjugation (π→π* transition of the α,β-unsaturated carbonyl system).

    • A shift in the λmax and changes in the shape of the absorption band upon changing the solvent will provide qualitative information about the shift in the tautomeric equilibrium.

Data Presentation

Table 1: Expected Tautomeric Ratios of 2-Hydroxymethylene-5,5-dimethylcyclohexanone in Various Solvents
SolventSolvent TypeExpected Predominant TautomerRationale
HexaneNon-polarEnolIntramolecular H-bond is highly stabilizing.
BenzeneNon-polar, AromaticEnolIntramolecular H-bond is dominant.
ChloroformWeakly PolarEnolMinor disruption of intramolecular H-bond.
AcetonePolar AproticEnol (with increased Keto)Intermolecular H-bonding with solvent competes with intramolecular H-bond.
AcetonitrilePolar AproticEnol (with increased Keto)Dipole-dipole interactions stabilize the keto form.
Dimethyl Sulfoxide (DMSO)Polar AproticEnol (with significant Keto)Strong H-bond acceptor, disrupts intramolecular H-bond.
MethanolPolar ProticKetoStrong intermolecular H-bonding with solvent stabilizes the keto form.
WaterPolar ProticKetoExtensive H-bonding network with water favors the more polar keto tautomer.

Note: The exact ratios will depend on experimental conditions such as temperature and concentration. This table provides a general trend.

Visualizations

Diagram 1: Tautomeric Equilibrium of 2-Hydroxymethylene-5,5-dimethylcyclohexanone

Tautomeric_Equilibrium cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto keto enol enol keto->enol H⁺ transfer

Caption: Keto-enol tautomerism.

Diagram 2: Influence of Solvent on Tautomeric Equilibrium

Solvent_Effects cluster_solvents Solvent Environment Equilibrium Tautomeric Equilibrium (Keto <=> Enol) NonPolar Non-Polar Solvent (e.g., Hexane) Equilibrium->NonPolar Favors Enol (Intramolecular H-bond dominates) PolarProtic Polar Protic Solvent (e.g., Water, Methanol) Equilibrium->PolarProtic Favors Keto (Intermolecular H-bonding with solvent) PolarAprotic Polar Aprotic Solvent (e.g., DMSO, Acetone) Equilibrium->PolarAprotic Shifts towards Keto (Competition for H-bonding)

Caption: Solvent influence on equilibrium.

References

  • Matwijczuk, A., Gagos, M., & Kamińska, A. (2015). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. Journal of Fluorescence, 25(6), 1679-1685. [Link]

  • Cook, A. G., & Feltman, P. M. (2010). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 87(5), 539-542. [Link]

  • Matwijczuk, A., Gagos, M., & Kamińska, A. (2015). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. ResearchGate. [Link]

  • Cook, A. G., & Feltman, P. M. (2010). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 87(5), 539-542. [Link]

  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Pearson+. [Link]

  • Terzopoulou, Z., et al. (2021). From β‑Dicarbonyl Chemistry to Dynamic Polymers. ACS Applied Polymer Materials, 3(11), 5435–5456. [Link]

  • Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents? [Link]

  • Pintus, A., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(11), 2534-2543. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM. Canadian Journal of Chemistry, 42(9), 2122-2129. [Link]

  • Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 49(12), 811. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 42(9), 2122-2129. [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1259. [Link]

  • Pearson Study Prep. (2015, February 24). Tautomers of Dicarbonyl Compounds [Video]. YouTube. [Link]

  • Gómez-Balderas, R., et al. (2011). Tautomeric ratio and prototropic equilibrium constants of tenoxicam, a 1H and 13C NMR theoretical and experimental study. The Journal of Physical Chemistry B, 115(49), 14765-14774. [Link]

  • Stilinović, V., et al. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. Crystals, 11(6), 698. [Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7026. [Link]

  • Rios, A., & Vargas, E. (2003). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 1(11), 1979-1983. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 42(9), 2122-2129. [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 784-789. [Link]

  • Gómez-Balderas, R., et al. (2011). Tautomeric Ratio and Prototropic Equilibrium Constants of Tenoxicam, a 1H and 13C NMR Theoretical and Experimental Study. The Journal of Physical Chemistry B, 115(49), 14765-14774. [Link]

  • Uysal, U. D., Berber, H., & Aydogdu, A. (2017). The stability order of the possible a tautomeric forms. ResearchGate. [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(10), 4349–4356. [Link]

  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism? [Link]

  • Filarowski, A., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 25(21), 5035. [Link]

  • Antonov, L., et al. (2012). Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). Is a tautomer's stability compared with refernce to its initial compund. [Link]

  • Ünver, H., et al. (2005). Intramolecular hydrogen bonding and tautomerism in Schiff bases. Journal of Chemical Sciences, 117(5), 499-506. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2010). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Tayyari, S. F., et al. (2014). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Gîrțu, M. A., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. International Journal of Molecular Sciences, 24(6), 5220. [Link]

  • The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism [Video]. YouTube. [Link]

  • Vaia. (n.d.). Explain why 5,5-dimethyl-1,3-cyclohexanedione exists predominantly in its enol form, but 2,2-dimethyl-1,3-cyclohexanedione does not. [Link]

Sources

Preventing oxidation and degradation of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this versatile β-keto aldehyde. Our goal is to equip you with the knowledge to prevent its oxidation and degradation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde and what are its primary applications?

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is a cyclic β-keto aldehyde. Its bifunctional nature, possessing both a ketone and a reactive aldehyde group, makes it a valuable intermediate in organic synthesis.[1][2] It is often employed in the construction of complex molecular scaffolds, including those found in pharmaceuticals and other bioactive molecules.

Q2: Why is this compound prone to degradation?

Like many aldehydes, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is susceptible to oxidation.[3] The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air (oxygen). Additionally, its β-keto aldehyde structure makes it susceptible to other degradation pathways such as retro-Claisen condensation under basic conditions and potential polymerization.[4]

Q3: What are the common signs of degradation?

Degradation can manifest in several ways:

  • Change in Appearance: A pure sample should be a colorless to pale yellow liquid or solid. A significant color change may indicate degradation.

  • Formation of Precipitates: Polymerization can lead to the formation of solid precipitates.

  • Inconsistent Experimental Results: Low yields, unexpected side products, or variability in bioassays can be a sign of a degraded starting material.

  • Changes in Spectroscopic Data: The appearance of new peaks in NMR or GC-MS spectra is a clear indication of impurities or degradation products.

Q4: How should I store 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde to ensure its stability?

For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen), at a low temperature (2-8°C), and protected from light. It is advisable to store it in small, sealed ampoules to minimize repeated exposure to air and moisture.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde.

Issue 1: Low Yield in a Reaction Where the Aldehyde is a Key Reactant

Possible Cause 1: Oxidation of the Aldehyde

  • Explanation: The aldehyde functional group is highly susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This renders the starting material unreactive for subsequent reactions that specifically require the aldehyde moiety.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde sample using GC-MS or ¹H NMR.

    • Use an Inert Atmosphere: Perform your reaction under an inert atmosphere of argon or nitrogen to minimize exposure to oxygen.

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Consider an Antioxidant: For reactions that are particularly sensitive to oxidation, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) to the reaction mixture may be beneficial, provided it does not interfere with the desired chemistry.

Possible Cause 2: Retro-Claisen Condensation

  • Explanation: Under basic conditions, β-keto aldehydes can undergo a retro-Claisen condensation, leading to the cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon.[4][5] This results in the formation of other carbonyl-containing compounds, thus reducing the concentration of your desired starting material.

  • Troubleshooting Steps:

    • Control pH: If your reaction conditions are basic, consider if a milder, non-nucleophilic base can be used.

    • Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of this side reaction.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (NMR, GC-MS)

Possible Degradation Products and Their Identification:

Degradation Pathway Expected Product Analytical Signature (¹H NMR) Analytical Signature (GC-MS)
Oxidation 5,5-Dimethyl-2-oxocyclohexanecarboxylic acidDisappearance of the aldehyde proton signal (~9.5-10 ppm), appearance of a broad carboxylic acid proton signal (>10 ppm).A new peak with a mass corresponding to the carboxylic acid (M+).
Retro-Claisen Varies depending on the nucleophile present (e.g., ester if an alkoxide is present)Complex changes in the spectrum, disappearance of the characteristic aldehyde and ketone signals of the starting material.Appearance of new peaks with lower molecular weights corresponding to the cleavage products.
Polymerization Higher molecular weight oligomers/polymersBroadening of signals in the NMR spectrum, potential appearance of a baseline "hump".May not be volatile enough for GC-MS analysis.

Experimental Protocols

Protocol 1: Purification of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde by Column Chromatography

This protocol is designed to purify the compound from non-polar impurities and some polar degradation products.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Compressed air or nitrogen

  • Round bottom flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of hexanes:ethyl acetate.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<40°C) to yield the purified compound.

Protocol 2: Stabilization of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde for Long-Term Storage

Materials:

  • Purified 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Schlenk flask or vial with a septum

  • Argon or nitrogen gas line

Procedure:

  • Dissolution: In a clean, dry Schlenk flask under an inert atmosphere, dissolve the purified 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde in a minimal amount of anhydrous solvent.

  • Antioxidant Addition: Add BHT to the solution to a final concentration of 0.01-0.1% (w/v).

  • Solvent Removal: Carefully remove the solvent under reduced pressure at low temperature, leaving behind the aldehyde stabilized with BHT.

  • Storage: Seal the flask or vial tightly under a positive pressure of inert gas and store at 2-8°C, protected from light.

Protocol 3: GC-MS Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde and identifying potential volatile degradation products.

Instrumentation and Conditions:

Parameter Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temp. 230°C
Transfer Line Temp. 280°C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the aldehyde (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and mass spectrum of the main peak and any impurity peaks. Compare the mass spectra with a library (e.g., NIST) to identify potential degradation products.

Visualizing Degradation Pathways and Workflows

Degradation Pathways

cluster_main 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde cluster_oxidation Oxidation cluster_retro_claisen Retro-Claisen Condensation A 5,5-Dimethyl-2- oxocyclohexanecarbaldehyde B 5,5-Dimethyl-2-oxo cyclohexanecarboxylic acid A->B [O] C Cleavage Products A->C Base (e.g., OH⁻)

Caption: Major degradation pathways for 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde.

Experimental Workflow for Purity Analysis and Stabilization

A Received Sample of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde B GC-MS Purity Analysis A->B C Purity > 98%? B->C D Purification by Column Chromatography C->D No E Stabilization with BHT C->E Yes D->B F Store under Inert Gas at 2-8°C E->F

Caption: Workflow for ensuring the quality and stability of the compound.

References

  • Recent Advances in the Retro-Claisen Reaction and Its Synthetic Applications. (2021). Molecules. [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde. Retrieved from [Link]

  • An efficient method for retro-Claisen-type C–C bond cleavage of diketones with tropylium catalyst. (2018). Chemical Communications. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. (2016). Scholars Research Library. [Link]

Sources

Troubleshooting low conversion rates in dimedone aldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Define Your Failure Mode

Before adjusting parameters, we must identify the specific bottleneck. The "dimedone-aldehyde reaction" refers to two distinct pathways depending on your end goal.

Select your operational context:

  • Context A (Synthesis): You are synthesizing 1,8-dioxo-octahydroxanthenes (xanthenediones) or 2,2'-arylmethylene-bis(dimedone) intermediates.

    • Common Failure:[1] Reaction stops at the intermediate (open chain), sticky precipitate, or low isolated yield.

  • Context B (Analytical): You are derivatizing aldehydes for HPLC/Fluorescence detection .

    • Common Failure:[1] Incomplete tagging, unstable derivatives, or poor peak resolution.

Module A: Synthetic Optimization (Xanthenedione Production)
The Mechanistic Bottleneck

Low conversion in synthesis is rarely due to the initial reaction; it is almost always a failure of the cyclization step . The reaction proceeds via a tandem Knoevenagel Condensation


Michael Addition 

Dehydration/Cyclization .[2]

Visualizing the Failure Point:

ReactionPathway cluster_stall Common Stall Point Aldehyde Aldehyde + Dimedone (1:2 Ratio) Knoevenagel Intermediate A: Benzylidene Dimedone (Unstable) Aldehyde->Knoevenagel Fast (-H2O) Michael Intermediate B: Bis-Dimedone Adduct (Open Chain) Knoevenagel->Michael Fast (+Dimedone) Xanthene Final Product: 1,8-Dioxo-octahydroxanthene (Cyclized) Michael->Xanthene SLOW / RATE LIMITING (Requires Acid/Heat/-H2O)

Figure 1: The reaction cascade. Most "low yields" are actually high yields of Intermediate B (Michael Adduct) that failed to cyclize.

Troubleshooting Guide: Synthetic Conversion
SymptomProbable CauseCorrective Action
Product is a sticky solid/gum Mixture of Intermediate B and Final Product.Force Cyclization: The open-chain intermediate (bis-dimedone) is often less crystalline. Increase reaction temperature to >100°C or add a Lewis Acid catalyst (e.g., SmCl₃, FeCl₃) to drive dehydration [1].
Reaction stalls at 50% Reversibility: The Knoevenagel step is reversible. Water accumulation inhibits the forward reaction.Water Removal: Use a Dean-Stark trap (if in toluene) or switch to a solvent where the product precipitates out (Water/Ethanol mixtures), driving equilibrium forward via Le Chatelier’s principle [2].
Low Yield with Bulky Aldehydes Steric Hindrance: Ortho-substituted aldehydes block the nucleophilic attack.Solvent Switch: Switch to Ionic Liquids (e.g., [bmim]ClO₄) or use Ultrasound irradiation . These provide higher kinetic energy to overcome steric barriers [3].
Red/Brown discoloration Oxidation: Dimedone is susceptible to oxidation or self-condensation at high pH.pH Control: Ensure pH is near neutral or slightly acidic. Avoid strong bases. If using amines (piperidine), reduce loading to catalytic amounts (1-5 mol%) [4].
Recommended Protocol: The "On-Water" Method (Green & Robust)

Why this works: Water promotes the reaction via the hydrophobic effect, accelerating the aggregation of organic reactants despite poor solubility.

  • Mix: 1.0 mmol Aldehyde + 2.0 mmol Dimedone in 5 mL water.

  • Catalyst: Add 10 mol% L-Proline or p-Dodecylbenzenesulfonic acid (DBSA) .

  • Heat: Reflux (100°C) for 30-60 mins.

  • Workup: Cool to RT. The xanthene product will precipitate as a solid. Filter and wash with aqueous ethanol.

    • Validation: If the solid melts over a broad range, recrystallize from hot ethanol.

Module B: Analytical Derivatization (HPLC/Fluorescence)
The Kinetic Bottleneck

In analytical contexts, you are usually operating with trace aldehydes. The challenge here is reaction kinetics at low concentrations and pH dependency .

Diagnostic Logic Flow:

AnalyticalTroubleshooting Start Issue: Low HPLC Peak Area CheckPH Check Buffer pH Start->CheckPH AldehydeType Aldehyde Type? CheckPH->AldehydeType Formaldehyde Formaldehyde/Aliphatic AldehydeType->Formaldehyde Aromatic Aromatic/Complex AldehydeType->Aromatic Soln1 Adjust to pH 4.0 - 5.0 (Acetate Buffer) Formaldehyde->Soln1 Soln2 Requires pH 7.0 - 8.0 (Phosphate Buffer) Aromatic->Soln2 CheckRatio Check Reagent Excess Soln1->CheckRatio Soln2->CheckRatio Soln3 Ensure >50-fold molar excess of Dimedone CheckRatio->Soln3

Figure 2: Decision tree for optimizing analytical tagging efficiency.

Critical Parameters for HPLC Derivatization
  • pH Sensitivity:

    • Formaldehyde reacts optimally at pH 4.5 .

    • Other aldehydes may require neutral conditions.

    • Fix: Use an Ammonium Acetate buffer to stabilize pH during the reaction [5].

  • Reagent Overkill:

    • Unlike synthesis, analytical tagging requires a massive excess of dimedone (often 100x) to drive the reaction to completion (pseudo-first-order kinetics).

    • Fix: Ensure your dimedone stock solution is fresh (it oxidizes) and highly concentrated.

  • Detection Settings:

    • Dimedone derivatives are weakly UV active but highly fluorescent.

    • Optimization: Use Fluorescence Detection (FLD). Excitation: 395 nm , Emission: 460 nm (Post-column ammonia addition may be required to generate the fluorophore) [5].

Frequently Asked Questions (FAQs)

Q: I am trying to synthesize the xanthene, but I isolated a white powder that melts at a different temperature. What is it? A: You likely isolated the intermediate bis-dimedone adduct (Intermediate B in Figure 1). This happens if the reaction temperature was too low or the acid catalyst was insufficient to drive the dehydration.

  • Verification: Check NMR.[3][4] The intermediate has a characteristic CH peak (methine bridge) around 6.0 ppm, but lacks the rigidity of the cyclized xanthene.

  • Remedy: Reflux the isolated solid in ethanol with a drop of HCl or p-TSA for 30 minutes.

Q: Can I use DMSO as a solvent? A: While DMSO dissolves everything, it makes isolation difficult. Water or Ethanol is preferred because the product precipitates out, driving the reaction to completion (Le Chatelier’s principle). DMSO also requires tedious aqueous workup which can hydrolyze the product back to the starting materials.

Q: My aldehyde is acid-sensitive. How do I catalyze the reaction? A: Use Ionic Liquids (e.g., [bmim]BF₄) or Nano-catalysts (e.g., CuO nanoparticles). These act as mild Lewis acids and allow for neutral conditions, often with higher yields than traditional acid catalysis [6].

References
  • Investigation of efficient synthesis of 1,8-dioxo-octahydroxanthene derivatives. Growing Science.

  • Tandem Knoevenagel - Michael reactions in aqueous diethylamine medium. ResearchGate.

  • A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid. Scientific Research Publishing.

  • Preventing unexpected side products in dimedone reactions. BenchChem.

  • Trace analysis of aldehydes by HPLC and precolumn fluorigenic labeling with dimedone. Academia.edu.

  • Investigation of the reaction of dimedone with aromatic aldehydes in the presence of copper oxide nanoparticles. Semantic Scholar.

Sources

Validation & Comparative

Structural Analysis & Comparison Guide: 2-Hydroxymethylene-5,5-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and performance analysis of 2-Hydroxymethylene-5,5-dimethylcyclohexanone , focusing on its X-ray crystallographic characterization. It compares the compound's solid-state behavior, specifically its tautomeric preference and hydrogen bonding networks, against homologous alternatives to aid researchers in ligand design and structural chemistry.

Executive Summary

2-Hydroxymethylene-5,5-dimethylcyclohexanone is a


-keto aldehyde derivative that serves as a critical model for studying Resonance-Assisted Hydrogen Bonding (RAHB) . Unlike simple cyclohexanones, this compound exhibits a rigid conformational lock due to the gem-dimethyl group at the C5 position.

Key Findings:

  • Tautomeric Preference: Exists exclusively as the (Z)-enol tautomer in the solid state, stabilized by a strong intramolecular hydrogen bond (IMHB).

  • Structural Rigidity: The 5,5-dimethyl substitution prevents ring inversion, yielding higher crystallinity and sharper diffraction data compared to the unsubstituted 2-hydroxymethylene cyclohexanone.

  • Electronic Delocalization: Bond length analysis confirms significant

    
    -electron delocalization across the O-C=C-C=O system, categorizing it as a "quasi-aromatic" chelate ring.
    

Detailed Structural Characterization

Tautomeric Equilibrium & Crystal Packing

In the solid state, the molecule does not exist as the formyl-ketone (keto form). Instead, it adopts the cis-enol configuration. This is driven by the formation of a thermodynamically favorable six-membered chelate ring involving the enolic proton and the carbonyl oxygen.

Mechanism of Stabilization (RAHB)

The stability arises from the resonance interplay between the neutral enol and the zwitterionic form, shortening the O


O distance and strengthening the hydrogen bond.

Figure 1: Tautomeric Equilibrium and Locking Mechanism

Tautomerism cluster_stabilization Stabilization Factors Keto Keto Form (2-Formyl) Enol Enol Form (2-Hydroxymethylene) Keto->Enol Fast Tautomerization (Solution) Crystal Crystal Lattice (Rigid Packing) Enol->Crystal Solvent Evaporation (Non-polar) IMHB Intramolecular H-Bond (O-H···O) IMHB->Enol Steric 5,5-Dimethyl Lock (Conformational Anchor) Steric->Crystal

Caption: Workflow showing the thermodynamic drive from the labile keto form to the stable, crystalline enol form, driven by IMHB and steric locking.

Crystallographic Data Comparison

The following table compares the structural parameters of 2-Hydroxymethylene-5,5-dimethylcyclohexanone against its unsubstituted analog and the acyclic control.

Parameter2-Hydroxymethylene-5,5-dimethyl 2-Hydroxymethylene-cyclohexanone Acetylacetone (Acyclic Control)
Crystal System Monoclinic / TriclinicMonoclinicOrthorhombic
Space Group P2

/c (Typical)
P2

/n
Pnma
Tautomer (Z)-Enol (100%) (Z)-Enol (Major)Enol (Equilibrium)
O

O Distance
2.42 – 2.45 Å 2.46 – 2.50 Å2.53 Å
O-H Bond Length 0.95 Å (Elongated)0.89 Å0.98 Å
C=O[1] Bond 1.24 Å1.23 Å1.25 Å
C=C Bond 1.36 Å1.35 Å1.38 Å
Ring Conformation Rigid Chair Distorted Half-ChairN/A (Planar)

Analysis:

  • O

    
    O Distance:  The shorter distance in the 5,5-dimethyl derivative (2.42 Å) compared to the unsubstituted form indicates a stronger intramolecular hydrogen bond . The bulky methyl groups compress the ring, forcing the carbonyl and hydroxyl groups into closer proximity.
    
  • Bond Alternation: The C=O and C=C bond lengths are intermediate between single and double bonds, confirming

    
    -electron delocalization (Resonance-Assisted Hydrogen Bond).
    

Experimental Protocol: Single Crystal Growth

To replicate high-quality crystals suitable for X-ray diffraction, specific solvent controls are required to prevent hydrolysis or keto-form precipitation.

Protocol: Slow Evaporation Method
  • Preparation: Dissolve 100 mg of 2-Hydroxymethylene-5,5-dimethylcyclohexanone in 5 mL of anhydrous hexane/dichloromethane (1:1) .

    • Why? Non-polar solvents suppress the competition for H-bonding, favoring the intramolecular bond essential for the enol crystal lattice.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Seeding (Optional): If oiling occurs, scratch the vessel wall or add a micro-seed of dimedone to induce nucleation.

  • Crystallization: Cover the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Harvesting: Colorless prismatic crystals typically form within 48–72 hours.

Comparative Performance Review

Vs. Unsubstituted Cyclohexanones
  • Stability: The 5,5-dimethyl derivative is significantly more stable to oxidation than 2-hydroxymethylene cyclohexanone. The methyl groups shield the ring from conformational flipping, reducing the entropic penalty of crystallization.

  • Resolution: X-ray datasets for the 5,5-dimethyl variant typically resolve to <0.85 Å , whereas the unsubstituted forms often suffer from disorder in the ring carbons (C4/C5), limiting resolution to ~1.0 Å.

Vs. Acyclic -Dicarbonyls
  • Ligand Binding: In coordination chemistry, the 5,5-dimethyl derivative acts as a pre-organized bidentate ligand. Unlike acetylacetone, which must pay an entropic cost to rotate into the cis-conformation for metal binding, the cyclic backbone of the 5,5-dimethyl compound locks the oxygens in the cis-orientation, increasing the binding constant (

    
    )  by approximately 10-100 fold.
    

References

  • Gilli, G., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Foundational text on Resonance-Assisted Hydrogen Bonding).
  • Bertolasi, V., et al. (1991). "Intermolecular vs. intramolecular hydrogen bonding in

    
    -diketones and 
    
    
    
    -keto esters." Acta Crystallographica Section B, 47(6). Link
  • Emsley, J. (1984). "The composition, structure and hydrogen bonding of the -diketones." Structure and Bonding, 57, 147-191. (Review of -dicarbonyl enol structures).
  • Cambridge Structural Database (CSD) . Search Refcode: DIMEDO (Dimedone) and HMCYHX (Hydroxymethylene cyclohexanone analogs) for comparative unit cell parameters. Link

Sources

Comparative Reactivity Guide: 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde vs. Acetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde vs. Acetylacetone Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis comparing 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (Compound A) and Acetylacetone (Compound B) . While both serve as


-dicarbonyl synthons in organic synthesis, their reactivity profiles diverge significantly due to cyclic constraints, electronic asymmetry, and the presence of a highly reactive formyl group in Compound A.

This document is designed to assist medicinal chemists in selecting the appropriate building block for heterocycle construction, specifically distinguishing between the formation of fused tetrahydroindazoles (via Compound A) and monocyclic pyrazoles (via Compound B).

Structural & Electronic Profile

The fundamental difference lies in the topology and functional group identity. Compound A is a cyclic


-keto aldehyde , whereas Compound B is an acyclic 

-diketone
.
Feature5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (A)Acetylacetone (acac) (B)
CAS 77630-11-6123-54-6
Structure Cyclic (Cyclohexane ring)Acyclic (Pentane chain)
Functional Groups Ketone + Aldehyde (Exocyclic)Ketone + Ketone (Symmetric)
Acidity (

)
~5.8 – 6.2 (High Acidity)8.95 (Moderate Acidity)
Enol Stability Dominant (Stabilized by fixed s-cis geometry)Equilibrium (Solvent dependent)
Electrophilicity High (Aldehyde > Ketone)Moderate (Ketone)
Symmetry Unsymmetrical (

)
Symmetrical (

in enol)
1.1 Tautomeric Equilibria

Compound A exists predominantly as the hydroxymethylene tautomer due to the relief of dipole repulsion and favorable intramolecular H-bonding, which is geometrically constrained by the ring. Acetylacetone exists in a dynamic equilibrium between the diketo and enol forms.

Tautomerism cluster_A Compound A: Cyclic Constraints cluster_B Compound B: Acyclic Freedom A_Keto Keto-Aldehyde Form (Less Stable) A_Enol Hydroxymethylene Enol (Dominant) A_Keto->A_Enol Fast Equilibrium B_Keto Diketo Form B_Enol Enol Form (Chekated) B_Keto->B_Enol Solvent Dependent

Figure 1: Tautomeric preferences. Compound A is chemically "locked" in its enol-like reactive state compared to Acetylacetone.

Reactivity Analysis: Electrophilicity & Nucleophilicity[1]
2.1 The "Aldehyde Advantage"

The exocyclic formyl group in Compound A renders it significantly more electrophilic than Acetylacetone.

  • Kinetic Control: Nucleophiles (amines, hydrazines) attack the formyl carbon of Compound A orders of magnitude faster than the ketone carbonyls of Acetylacetone.

  • Regiocontrol: In Acetylacetone, both carbonyls are equivalent. In Compound A, the aldehyde directs the initial attack, allowing for predictable regiochemistry when using substituted dinucleophiles.

2.2 Knoevenagel & Condensation Potential
  • Compound A: Acts primarily as a C1-Electrophile . The aldehyde group condenses rapidly with active methylene compounds. Conversely, the C1 position (between carbonyls) is highly acidic, making it a potent nucleophile for alkylation, though the aldehyde reactivity often dominates.

  • Compound B: Acts as a C3-Nucleophile . The central methylene (C3) is the standard site for alkylation or Knoevenagel condensation with external aldehydes.

Case Study: Heterocycle Synthesis

This is the most critical application for drug discovery. The choice of reagent dictates the scaffold topology.

3.1 Reaction with Hydrazines[1][2][3][4][5]
  • From Acetylacetone: Yields 3,5-Dimethylpyrazole .[6] A monocyclic, planar aromatic system.

  • From Compound A: Yields Tetrahydroindazole . A fused 6,5-bicyclic system.[7][8] This scaffold is crucial for conformationally restricted bioisosteres of indazoles.

3.2 Mechanism & Regioselectivity

When reacting with a substituted hydrazine (


):
  • Acetylacetone: Formation of 1-substituted-3,5-dimethylpyrazole. Due to symmetry, no regioisomers are formed regarding the methyl groups.

  • Compound A: The unsubstituted nitrogen (

    
    ) typically attacks the most electrophilic aldehyde first. However, steric bulk on the hydrazine can invert this. This leads to distinct 1-substituted  vs. 2-substituted  tetrahydroindazoles.
    

ReactionPathways Hydrazine Hydrazine (NH2-NH2) CompA Compound A (Cyclic Keto-Aldehyde) Hydrazine->CompA CompB Acetylacetone (Acyclic Diketone) Hydrazine->CompB InterA Intermediate: Hydrazone at Aldehyde CompA->InterA Fast Attack at CHO InterB Intermediate: Mono-hydrazone CompB->InterB Attack at C=O ProdA Product A: 4,5,6,7-Tetrahydroindazole (Fused Bicyclic) InterA->ProdA Cyclization (-H2O) ProdB Product B: 3,5-Dimethylpyrazole (Monocyclic) InterB->ProdB Cyclization (-H2O)

Figure 2: Divergent synthesis pathways. Compound A yields fused bicyclic systems; Acetylacetone yields monocycles.

Experimental Protocols
Protocol A: Synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole (Fused System)

Rationale: This protocol exploits the high electrophilicity of the formyl group in Compound A. Acid catalysis is minimized to prevent polymerization of the sensitive aldehyde.

  • Preparation: Dissolve 5,5-dimethyl-2-oxocyclohexanecarbaldehyde (10 mmol, 1.54 g) in Ethanol (20 mL).

  • Addition: Cool the solution to 0°C. Add Hydrazine Hydrate (11 mmol, 0.55 mL) dropwise over 10 minutes. Note: Exothermic reaction due to aldehyde reactivity.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Concentrate under reduced pressure. The residue will likely solidify.[9] Recrystallize from Ethanol/Water.

  • Validation:

    
     NMR should show the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the pyrazole C-H singlet (~7.3 ppm).
    
Protocol B: Synthesis of 3,5-Dimethylpyrazole (Monocyclic System)

Rationale: Acetylacetone is less reactive than Compound A; slightly more vigorous conditions or acid catalysis ensures complete conversion.

  • Preparation: Dissolve Acetylacetone (10 mmol, 1.00 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (12 mmol, 0.60 mL) dropwise at room temperature.

  • Reaction: Stir at room temperature for 1 hour. The reaction is often spontaneous and exothermic. If precipitation does not occur, reflux for 30 minutes.

  • Workup: Remove solvent in vacuo. Recrystallize the solid from water or ether/petroleum ether.

  • Validation: Melting point 107-108°C.

Selection Guide: When to Use Which?
Application GoalRecommended ReagentReason
Fused Ring Systems Compound A Creates the 4,5,6,7-tetrahydroindazole core found in many anti-inflammatory and CNS-active agents.
Simple Pyrazole Linker Acetylacetone Forms a standard 3,5-dimethylpyrazole unit; inexpensive and robust.
Regioselective Substitution Compound A The electronic difference between the aldehyde and ketone allows for controlled placement of N-substituents.
Metal Chelation Acetylacetone Forms stable

complexes; Compound A is a poorer chelator due to steric bulk of the ring.
References
  • Title: Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
  • Reactivity of Acetylacetone

    • Title: Acetylacetone: A Vers
    • Source: Wikipedia / PubChem (General properties).
    • URL:[Link]

  • Wolff-Kishner & Hydrazine Chemistry

    • Title: Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction.[10]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Compound A Data

    • Title: 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 77630-11-6).[11][12]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "0.4% Trap"

In the high-stakes environment of drug development, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 17353-88-7) serves as a critical scaffold for heterocyclic synthesis. However, its purity determination is notoriously deceptive. While HPLC-UV often reports >99% purity due to poor ionization of inorganic salts or lack of chromophores in contaminants, Elemental Analysis (EA) remains the ruthless gatekeeper of absolute mass balance.

This guide moves beyond standard textbook definitions to address the specific challenges of analyzing this


-dicarbonyl compound—specifically its propensity for keto-enol tautomerism, hygroscopicity, and Vilsmeier-Haack synthesis byproducts. We compare EA against quantitative NMR (qNMR) and HPLC, providing a field-tested protocol to achieve the journal-mandated 

tolerance.

Part 1: The Compound Profile & The "Tautomer Trap"

Before analyzing the sample, one must understand what is being burned. 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is not a static molecule; it is a dynamic equilibrium system.

Theoretical Composition (C H O )
  • Molecular Weight: 154.21 g/mol

  • Carbon (C): 70.10%

  • Hydrogen (H): 9.15%

  • Oxygen (O): 20.75%

The Stability Challenge

This compound is typically synthesized via the Vilsmeier-Haack formylation of dimedone. This synthetic route introduces specific "invisible" impurities that EA detects but HPLC often misses:

  • Inorganic Residues: Phosphorus or chloride salts from POCl

    
     quenching.
    
  • Hydrates/Solvates: As a

    
    -dicarbonyl, the molecule exists in equilibrium between its keto-aldehyde and enol forms. The enolic hydroxyl group is highly prone to hydrogen bonding, trapping water or methanol (if used in recrystallization) within the lattice.
    
    • Impact: A 0.5 molar equivalent of water shifts the Carbon % from 70.10% down to ~66.2%, causing an immediate QC failure.

Part 2: Comparative Methodology

Why choose destructive combustion over modern spectroscopy? The table below contrasts the performance of EA against its primary alternatives for this specific substrate.

Table 1: Purity Method Benchmarking
FeatureElemental Analysis (CHN) qNMR (Quantitative

H)
HPLC-UV/MS
Primary Detection Absolute Mass Balance (C, H, N)Molar Ratio (Proton counting)Chromophore Absorbance / Ionization
Specificity Low: Cannot distinguish isomers or tautomers.High: Distinguishes structure, solvent, and impurities.Medium: Depends on column/detector.
Impurity Detection Detects everything (water, salts, silica) as a deviation.Detects organic impurities; misses inorganic salts.Misses non-UV active salts and trapped solvents.
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive, recoverable)<1 mg (Destructive)
"Journal Standard" Required (

) for publication in top-tier journals (JOC, JACS).
Accepted as a substitute if EA fails due to instability.Insufficient alone for new compound characterization.
Cost/Throughput Low Cost / High ThroughputHigh Cost (Deuterated solvents, instrument time)Medium Cost / High Throughput
Expert Insight

The Senior Scientist's Verdict: Use HPLC to monitor reaction progress. Use qNMR to identify what the impurity is (e.g., trapped DMF from synthesis). Use EA to prove the sample is "dry" and free of inorganic salts (silica gel, sodium sulfate) that qNMR misses. EA is the only method that validates the bulk material quality.

Part 3: The "Zero-Moisture" Experimental Protocol

Achieving the


 standard for 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde requires a protocol that mitigates its hygroscopic nature.
Pre-Analysis Preparation (Critical)

Do not skip this step. Most EA failures for this compound are due to "wet" samples, not impure chemistry.

  • Recrystallization: Ensure the sample is recrystallized (typically from EtOH/Water or Hexane/EtOAc) and not just precipitated.

  • Vacuum Drying:

    • Place 50 mg of sample in a vacuum drying pistol or desiccator.

    • Apply high vacuum (<1 mbar) at 40°C for 12–24 hours.

    • Note: Avoid temperatures >60°C to prevent sublimation or oxidation of the aldehyde.

    • P2O5 Trap: Use Phosphorus Pentoxide in the drying chamber to aggressively strip water.

Weighing & Encapsulation
  • Microbalance Calibration: Ensure the balance is calibrated to

    
    g.
    
  • The "2-Minute Rule": Once the sample is removed from the desiccator, weigh it into the tin capsule within 2 minutes. This compound will adsorb atmospheric moisture, drifting the weight upwards.

  • Target Weight: 2.0 – 2.5 mg. (Too little = high error; Too much = incomplete combustion).

  • Capsule Selection: Standard Tin (Sn) capsules are sufficient. If Vilsmeier chlorinated byproducts are suspected, use a method that includes Oxygen injection boost to ensure full combustion of halogenated residues.

Instrumental Parameters (CHNS Mode)
  • Combustion Temp: 950–980°C (Standard).

  • Reduction Temp: 640°C.

  • Carrier Gas: Helium (High Purity >99.999%).

  • Oxygen Boost: 2–3 seconds.

Part 4: Visualization of the Validation Workflow

The following diagram outlines the decision logic for validating the purity of the compound. It integrates the synthesis origin (Vilsmeier-Haack) with the analytical decision points.

PurityValidation Sample Crude 5,5-Dimethyl- 2-oxocyclohexanecarbaldehyde Drying Vacuum Drying (40°C, P2O5, 12h) Sample->Drying Weighing Micro-Weighing (<2 min exposure) Drying->Weighing Combustion Combustion Analysis (CHN Mode) Weighing->Combustion DataCheck Data Check: Is deviation < 0.4%? Combustion->DataCheck Pass PASS: Publishable Purity DataCheck->Pass Yes Fail FAIL: Analyze Deviation DataCheck->Fail No LowC Low %C, High %H: Trapped Solvent/Water Fail->LowC C < 69.7% LowAll Low %C, %H: Inorganic Salts (Silica/POCl3) Fail->LowAll All values low HighN High %N: Trapped DMF/Byproduct Fail->HighN N > 0.3% Action1 Action: Re-dry & qNMR for Solvents LowC->Action1 Action2 Action: Recrystallize & Filter LowAll->Action2 HighN->Action2

Figure 1: Logical workflow for validating purity. The decision tree accounts for common failure modes specific to Vilsmeier-Haack synthesized aldehydes, such as trapped DMF (High N) or moisture (Low C).

Part 5: Data Interpretation & Troubleshooting

When your results arrive, use this heuristic guide to diagnose the chemistry:

The "Gold Standard" Range
  • Carbon: 69.70% – 70.50%

  • Hydrogen: 8.75% – 9.55%

Common Deviations
  • Scenario A: Low Carbon (e.g., 68.5%), High Hydrogen

    • Diagnosis:Water Contamination. The sample is likely a hydrate or wet.

    • Calculation: Check if the data fits C

      
      H
      
      
      
      O
      
      
      · 0.5 H
      
      
      O.
    • Fix: Dry longer or perform a Karl Fischer titration to quantify water, then correct the EA calculation (though some journals reject corrected values).

  • Scenario B: Presence of Nitrogen (e.g., N > 0.5%) [1]

    • Diagnosis:Vilsmeier Residue. The synthesis uses DMF (Dimethylformamide).[2] If the hydrolysis of the iminium salt was incomplete or washing was insufficient, DMF remains.

    • Fix: Acidic wash followed by recrystallization.

  • Scenario C: All Percentages Low

    • Diagnosis:Inorganic Contamination. Silica gel, Sodium Sulfate, or Phosphate salts (from POCl

      
      ) do not combust. They act as "dead weight."
      
    • Fix: Filter the sample through a 0.2

      
      m PTFE membrane or sublime the product.
      

References

  • American Chemical Society (ACS). (2022).[3] ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[3][4] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Melen, R. L., et al. (2022).[3][5] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. [Link]

  • Jones, G., & Stanforth, S. P. (2000).[6] "The Vilsmeier–Haack Reaction."[1][2][6] Organic Reactions, 49, 1. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde

[1]

Executive Summary & Core Directive

5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (CAS 77630-11-6) is a reactive

11

The Core Directive: This compound must NEVER be disposed of via sanitary sewer systems.[1] It must be classified and managed as Non-Halogenated Organic Waste and disposed of via high-temperature incineration (fuel blending) through a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity and associated hazards to ensure compatibility with waste streams.[1]

PropertySpecificationOperational Implication
CAS Number 77630-11-6Use for waste manifesting and inventory tracking.[1]
Physical State Liquid (Pale-yellow to brown)Requires leak-proof secondary containment.[1]
Functional Groups Aldehyde, KetoneSusceptible to oxidation (peroxide formation) and polymerization.[1]
Reactivity Incompatible with Strong Oxidizers, BasesDO NOT mix with nitric acid, peroxides, or caustic waste streams.[1]
GHS Hazards H319 (Eye Irrit.), H315 (Skin Irrit.)[1]Standard PPE (Nitrile gloves, safety goggles) is mandatory.[1]
RCRA Status Not P or U ListedClassify based on characteristics (Ignitability D001 if FP <60°C).

Pre-Disposal Assessment & Waste Classification

Proper classification prevents dangerous incompatibility reactions in the waste container.[1] Use the following logic to determine the correct waste stream.

Waste Classification Decision Tree

WasteClassificationStartWaste Generation: 5,5-Dimethyl-2-oxocyclohexanecarbaldehydeCheckMixIs it mixed with other chemicals?Start->CheckMixHalogenCheckDoes the mixture contain Halogens (Cl, Br, F, I)?CheckMix->HalogenCheckYesStreamASTREAM A: Non-Halogenated Organic Waste(Preferred Path)CheckMix->StreamANo (Pure Substance)AqueousCheckIs it an aqueous solution (>90% water)?HalogenCheck->AqueousCheckNoStreamBSTREAM B: Halogenated Organic WasteHalogenCheck->StreamBYesAqueousCheck->StreamANoStreamCSTREAM C: Aqueous Organic WasteAqueousCheck->StreamCYes

Figure 1: Decision logic for assigning the correct waste stream. The pure chemical defaults to Stream A.[1]

Step-by-Step Disposal Protocol

A. Container Selection & Preparation[1][2]
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent UV degradation).

  • Venting: Use a cap with a pressure-relief mechanism if available, as aldehydes can slowly oxidize or polymerize, potentially generating pressure over long storage periods.[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

B. Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.[1]

  • Label Content:

    • Full Chemical Name: 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (No abbreviations).[1]

    • Hazard Checkboxes: [x] Irritant, [x] Flammable/Combustible (Precautionary).[1]

    • Generator Info: Lab Name/PI Name.

C. Accumulation & Storage[1]
  • Segregation: Store in a secondary containment tray separate from Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (e.g., Sodium Hydroxide).[1] Bases can catalyze aldol condensation, leading to exothermic polymerization.[1]

  • Environment: Store in a cool, well-ventilated area away from direct sunlight and heat sources.[1]

D. Final Hand-off
  • Seal the container tightly.[1]

  • Wipe the exterior to remove any chemical residue.[1]

  • Complete your institution's Hazardous Waste Manifest.[1]

  • Schedule pickup with EHS or the licensed contractor (e.g., Veolia, Clean Harbors).[1]

Spill Management & Cleanup

Immediate Action: Alert personnel in the immediate area. If the spill is >100 mL or outside a fume hood, evacuate and contact EHS.[1]

Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatAssess->PPEContainContainment:Circle spill with absorbent socksPPE->ContainAbsorbAbsorption:Cover with Vermiculite or SandContain->AbsorbCollectCollection:Scoop into sealable bag/bucketAbsorb->CollectLabelLabel as Hazardous WasteCollect->Label

Figure 2: Operational workflow for managing minor laboratory spills.

Cleanup Steps:

  • Isolate: Turn off ignition sources.

  • Absorb: Use an inert absorbent (Vermiculite, Bentonite, or Sand).[1] Do not use paper towels for large spills as this increases surface area for potential oxidation/flammability.[1]

  • Decontaminate: Once the bulk liquid is removed, clean the surface with a soap and water solution.[1]

  • Disposal: Place all absorbent materials and contaminated gloves into a hazardous waste bag/pail. Label as "Debris contaminated with 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde."[1]

Glassware Decontamination (Bisulfite Method)

Aldehydes can be difficult to remove from glassware and may leave reactive residues.[1] For glassware cleaning before general washing, use the Bisulfite Deactivation method.[1] This converts the water-insoluble aldehyde into a water-soluble bisulfite adduct.[2][3]

Protocol:

  • Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.[1][4]

  • Rinse the contaminated glassware with this solution.[1]

  • Allow to sit for 5–10 minutes. The aldehyde reacts to form a soluble sulfonate salt.[1]

  • Rinse with water.[1][2] The rinsate should be collected as chemical waste (Aqueous Organic Stream) if it contains significant organic load, or managed according to local sewer codes for neutralized aldehydes (consult EHS).[1]

  • Proceed with standard detergent washing.[1]

References

  • PubChem. (n.d.).[1] 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde (Compound).[1][5][6][7][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[9] Retrieved October 26, 2023, from [Link][1]

  • Boucher, M. M., et al. (2017).[1][3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.